molecular formula C9H7BrN2S B1529792 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine CAS No. 1204608-91-2

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

Cat. No. B1529792
CAS RN: 1204608-91-2
M. Wt: 255.14 g/mol
InChI Key: OVXXBKHKCMYBTB-UHFFFAOYSA-N
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Description

“3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like 3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to target a range of microbial pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen .

Anticancer Properties

Research has indicated that thiazole compounds exhibit promising anticancer activities. They can act as cytotoxic agents against various cancer cell lines. The presence of the thiazole ring is crucial for the interaction with biological targets, such as DNA or proteins, leading to the inhibition of cancer cell growth and proliferation .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can be designed to reduce inflammation and pain by modulating the biochemical pathways involved in inflammatory responses. This makes them potential candidates for the development of new anti-inflammatory drugs .

Neuroprotective Applications

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival. They may achieve this through antioxidant activity or by modulating neurotransmitter systems .

Antiviral and Antiretroviral Effects

Thiazole compounds have shown effectiveness in antiviral and antiretroviral therapies. They can inhibit the replication of viruses, including HIV, by targeting specific viral enzymes or by interfering with the viral life cycle. This makes them valuable in the search for new treatments for viral infections .

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides or pesticides. Their chemical structure allows them to interact with and disrupt the biological processes of pests and fungi, protecting crops from various diseases and infestations .

properties

IUPAC Name

5-bromo-4-methyl-2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXXBKHKCMYBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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